SMARCA2 degradation versus inactive stereoisomer control confirms functional VHL engagement
While the isolated ligand (S)-(S,R,S,R)-AHPC-Me-N3 lacks independent DC50 data, its functional activity is validated through its incorporation into PROTAC SMARCA2 degrader-32, which achieves potent SMARCA2 degradation in cellular assays [1]. Crucially, this degradation activity is stereochemically dependent. The (S,S,S)-AHPC diastereomer, containing an inverted stereocenter at the hydroxyproline position, serves as an established negative control and fails to recruit VHL or induce target degradation under identical experimental conditions [2]. This direct stereochemical control demonstrates that only compounds maintaining the correct (2S,4R)-hydroxyproline configuration—as present in (S)-(S,R,S,R)-AHPC-Me-N3—produce functional VHL engagement and downstream degradation.
| Evidence Dimension | VHL-dependent SMARCA2 degradation (functional E3 ligase engagement) |
|---|---|
| Target Compound Data | SMARCA2 degradation observed in cellular assays (as component of degrader-32) |
| Comparator Or Baseline | (S,S,S)-AHPC diastereomer (negative control) |
| Quantified Difference | Functional degradation versus no degradation (binary outcome dependent on correct stereochemistry) |
| Conditions | Cellular degradation assays; SMARCA2 target protein; VHL E3 ligase recruitment system |
Why This Matters
This validates that the precise stereochemical identity of (S)-(S,R,S,R)-AHPC-Me-N3 is non-negotiable for VHL recruitment; substitution with incorrect stereoisomers yields inactive PROTAC constructs.
- [1] Hinterndorfer M, et al. Modulation of VHL binding affinity improves selectivity of PROTACs targeting BRM (SMARCA2) over BRG1 (SMARCA4). Bioorg Med Chem Lett. 2026. View Source
- [2] MedChemExpress. (S,S,S)-AHPC hydrochloride. Product Technical Datasheet. HY-125845A. View Source
